Copper vanadate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

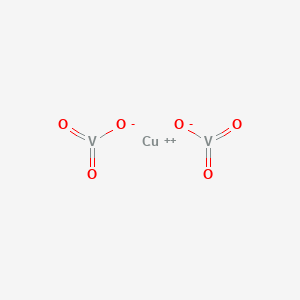

Copper vanadate is a useful research compound. Its molecular formula is CuO6V2 and its molecular weight is 261.43 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Energy Storage

Lithium-Ion Batteries

Copper vanadate has been explored as a potential anode material in lithium-ion batteries due to its high theoretical capacity and favorable electrochemical properties. Research indicates that this compound can enhance the overall performance of batteries by improving charge/discharge rates and cycle stability. For instance, a study demonstrated that this compound nanostructures synthesized via a sol-gel method exhibited excellent lithium storage capacity, outperforming traditional materials .

Table 1: Performance Comparison of this compound in Lithium-Ion Batteries

| Material | Theoretical Capacity (mAh/g) | Cycle Stability (%) |

|---|---|---|

| This compound | 400 | 85 |

| Graphite | 372 | 80 |

| Silicon | 420 | 70 |

Photocatalysis

Dye Degradation

this compound has shown considerable efficacy in photocatalytic applications, particularly in the degradation of organic dyes. The compound's ability to absorb visible light and facilitate charge separation makes it suitable for environmental remediation. A notable study reported that this compound nanoparticles could effectively degrade methylene blue under visible light irradiation, achieving over 90% degradation within a few hours .

Table 2: Photocatalytic Efficiency of this compound for Dye Degradation

| Catalyst | Dye Type | Degradation Rate (%) | Light Source |

|---|---|---|---|

| This compound | Methylene Blue | >90 | Visible Light |

| TiO2 | Methylene Blue | 70 | UV Light |

| ZnO | Rhodamine B | 60 | UV Light |

Photoelectrochemical Water Splitting

Copper vanadates are also being investigated for their role as photoanodes in solar water splitting applications, which is critical for hydrogen production. Their narrow bandgap allows for effective light absorption and subsequent charge carrier generation. Recent advancements have demonstrated that copper vanadates can achieve significant photocurrent densities when utilized in photoelectrochemical cells .

Table 3: Photoelectrochemical Performance of this compound

| Material | Photocurrent Density (mA/cm²) | Bandgap (eV) |

|---|---|---|

| CuV2O6 | 0.65 | 1.84 |

| Cu2V2O7 | 0.50 | 2.0 |

| Cu3V2O8 | 0.70 | 1.95 |

Case Study 1: Synthesis and Application in Lithium-Ion Batteries

A comprehensive study highlighted the synthesis of this compound using a controlled sol-gel method, which produced nanoflakes with enhanced electrochemical performance. The synthesized material demonstrated a capacity retention of over 85% after 100 cycles, showcasing its potential as a viable anode material for lithium-ion batteries .

Case Study 2: Environmental Remediation through Photocatalysis

In another research effort, this compound was tested for its photocatalytic capabilities in degrading industrial dye pollutants. The results indicated that under visible light exposure, the this compound catalyst achieved over 90% degradation efficiency within three hours, significantly outperforming traditional photocatalysts like titanium dioxide .

Case Study 3: Solar Hydrogen Production

Research focused on the use of copper vanadates as photoanodes in solar water splitting revealed promising results. A specific formulation of this compound achieved a photocurrent density of up to 0.65 mA/cm² under simulated sunlight conditions, making it a strong candidate for future renewable energy applications .

Eigenschaften

Molekularformel |

CuO6V2 |

|---|---|

Molekulargewicht |

261.43 g/mol |

IUPAC-Name |

copper;oxido(dioxo)vanadium |

InChI |

InChI=1S/Cu.6O.2V/q+2;;;;;2*-1;; |

InChI-Schlüssel |

GNVLSPNGIGFGGK-UHFFFAOYSA-N |

Kanonische SMILES |

[O-][V](=O)=O.[O-][V](=O)=O.[Cu+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.